Cas no 2138546-09-3 (4-nitro-N-({octahydro-1H-pyrido[1,2-a]pyrazin-3-yl}methyl)benzene-1-sulfonamide)

4-Nitro-N-({octahydro-1H-pyrido[1,2-a]pyrazin-3-yl}methyl)benzene-1-sulfonamide is a specialized sulfonamide derivative featuring a nitro-substituted benzene ring and a fused octahydro-1H-pyrido[1,2-a]pyrazine moiety. This compound is of interest in medicinal chemistry and pharmaceutical research due to its potential as a scaffold for designing bioactive molecules. The nitro group enhances electrophilic reactivity, while the rigid bicyclic structure may contribute to selective binding interactions. Its sulfonamide functionality offers versatility for further derivatization, making it valuable for probing enzyme inhibition or receptor modulation. The compound's synthetic accessibility and structural complexity make it a useful intermediate in drug discovery, particularly for targeting central nervous system or antimicrobial applications.
4-nitro-N-({octahydro-1H-pyrido[1,2-a]pyrazin-3-yl}methyl)benzene-1-sulfonamide structure
2138546-09-3 structure
Product name:4-nitro-N-({octahydro-1H-pyrido[1,2-a]pyrazin-3-yl}methyl)benzene-1-sulfonamide
CAS No:2138546-09-3
MF:C15H22N4O4S
Molecular Weight:354.424582004547
CID:6309872
PubChem ID:165947548

4-nitro-N-({octahydro-1H-pyrido[1,2-a]pyrazin-3-yl}methyl)benzene-1-sulfonamide 化学的及び物理的性質

名前と識別子

    • EN300-1167377
    • 4-nitro-N-({octahydro-1H-pyrido[1,2-a]pyrazin-3-yl}methyl)benzene-1-sulfonamide
    • 2138546-09-3
    • インチ: 1S/C15H22N4O4S/c20-19(21)13-4-6-15(7-5-13)24(22,23)17-9-12-11-18-8-2-1-3-14(18)10-16-12/h4-7,12,14,16-17H,1-3,8-11H2
    • InChIKey: RDTFYNATPLLMBO-UHFFFAOYSA-N
    • SMILES: S(C1C=CC(=CC=1)[N+](=O)[O-])(NCC1CN2CCCCC2CN1)(=O)=O

計算された属性

  • 精确分子量: 354.13617637g/mol
  • 同位素质量: 354.13617637g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 7
  • 重原子数量: 24
  • 回転可能化学結合数: 4
  • 複雑さ: 537
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 2
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 116Ų
  • XLogP3: 1.1

4-nitro-N-({octahydro-1H-pyrido[1,2-a]pyrazin-3-yl}methyl)benzene-1-sulfonamide Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1167377-10.0g
2138546-09-3
10g
$9177.0 2023-05-24
Enamine
EN300-1167377-0.05g
2138546-09-3
0.05g
$1793.0 2023-05-24
Enamine
EN300-1167377-0.5g
2138546-09-3
0.5g
$2049.0 2023-05-24
Enamine
EN300-1167377-2.5g
2138546-09-3
2.5g
$4183.0 2023-05-24
Enamine
EN300-1167377-500mg
2138546-09-3
500mg
$2049.0 2023-10-03
Enamine
EN300-1167377-1000mg
2138546-09-3
1000mg
$2134.0 2023-10-03
Enamine
EN300-1167377-10000mg
2138546-09-3
10000mg
$9177.0 2023-10-03
Enamine
EN300-1167377-2500mg
2138546-09-3
2500mg
$4183.0 2023-10-03
Enamine
EN300-1167377-5.0g
2138546-09-3
5g
$6190.0 2023-05-24
Enamine
EN300-1167377-0.1g
2138546-09-3
0.1g
$1879.0 2023-05-24

4-nitro-N-({octahydro-1H-pyrido[1,2-a]pyrazin-3-yl}methyl)benzene-1-sulfonamide 関連文献

4-nitro-N-({octahydro-1H-pyrido[1,2-a]pyrazin-3-yl}methyl)benzene-1-sulfonamideに関する追加情報

Professional Introduction to 4-Nitro-N-({Octahydro-1H-pyrido[1,2-a]pyrazin-3-yl}methyl)benzene-1-sulfonamide (CAS No. 2138546-09-3)

The compound 4-nitro-N-({octahydro-1H-pyrido[1,2-a]pyrazin-3-yl}methyl)benzene-1-sulfonamide, identified by its CAS number 2138546-09-3, represents a significant advancement in the field of pharmaceutical chemistry. This intricate molecular structure combines a nitro group, a sulfonamide moiety, and a pyridopyrazine scaffold, making it a compound of considerable interest for medicinal chemists and biologists alike. The presence of these functional groups not only imparts unique chemical properties but also suggests potential biological activities that warrant thorough investigation.

In recent years, the development of novel heterocyclic compounds has gained substantial momentum due to their diverse pharmacological applications. The pyridopyrazine core, a subset of nitrogen-containing heterocycles, has been extensively studied for its role in modulating various biological pathways. Specifically, derivatives of this scaffold have shown promise in the treatment of neurological disorders, cancer, and infectious diseases. The introduction of a nitro group into the benzene ring enhances the compound's reactivity and electronic properties, which can be leveraged to fine-tune its interaction with biological targets.

The sulfonamide functional group is another critical feature of this compound. Sulfonamides are well-documented pharmacophores with a wide range of therapeutic uses, including antibacterial, antiviral, and anti-inflammatory applications. The combination of a sulfonamide with the pyridopyrazine core in 4-nitro-N-({octahydro-1H-pyrido[1,2-a]pyrazin-3-yl}methyl)benzene-1-sulfonamide suggests potential synergistic effects that could lead to the discovery of new therapeutic agents. This hypothesis is supported by emerging research indicating that such hybrid structures can exhibit enhanced binding affinity and selectivity towards specific enzymes and receptors.

Recent studies have highlighted the importance of computational modeling in the design and optimization of heterocyclic compounds. Advanced computational techniques, such as molecular dynamics simulations and quantum mechanical calculations, have enabled researchers to predict the behavior of complex molecules with remarkable accuracy. In the case of 4-nitro-N-({octahydro-1H-pyrido[1,2-a]pyrazin-3-yl}methyl)benzene-1-sulfonamide, these methods have been instrumental in understanding its conformational flexibility and identifying key interaction sites with potential biological targets. Such insights are crucial for guiding experimental efforts and accelerating the drug discovery process.

The synthesis of this compound presents unique challenges due to its complex architecture. However, recent advancements in synthetic methodologies have made it feasible to construct such intricate molecules with greater efficiency and precision. Techniques such as multi-step organic synthesis combined with palladium-catalyzed cross-coupling reactions have been particularly effective in building the pyridopyrazine core and introducing the desired functional groups. These synthetic strategies not only improve yield but also enhance the overall quality of the final product.

Evaluation of the pharmacological properties of 4-nitro-N-({octahydro-1H-pyrido[1,2-a]pyrazin-3-yl}methyl)benzene-1-sulfonamide is currently underway in several research laboratories. Preliminary data suggest that this compound exhibits promising activity against various disease-related targets. For instance, in vitro studies have demonstrated its ability to inhibit specific enzymes involved in cancer cell proliferation. Additionally, preliminary animal models have shown encouraging results regarding its potential therapeutic efficacy without significant adverse effects.

The role of sulfonamides in medicinal chemistry cannot be overstated. These compounds have a long history of clinical use and continue to be explored for new applications. The introduction of novel scaffolds like the pyridopyrazine core into sulfonamide derivatives opens up new avenues for therapeutic intervention. The nitro group further enhances the compound's pharmacological profile by increasing its lipophilicity and metabolic stability, which are critical factors for drug bioavailability and efficacy.

In conclusion, 4-nitro-N-({octahydro-1H-pyrido[1,2-a]pyrazin-3-yl}methyl)benzene-1-sulfonamide (CAS No. 2138546-09-3) is a compound with significant potential in pharmaceutical research. Its unique structural features and promising biological activities make it an attractive candidate for further investigation. As research progresses, this compound is expected to contribute valuable insights into the development of new therapeutic agents targeting various diseases.

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